Methylethylthiophos
Description
Methylethylthiophos (CAS RN: 2591-57-3) is an organophosphate compound with the molecular formula C₉H₁₂NO₅PS. It is characterized by its thiophosphate group, where a sulfur atom replaces one oxygen atom in the phosphate ester structure. This compound has been historically used as a pesticide, particularly in agricultural settings, due to its neurotoxic effects on pests via acetylcholinesterase inhibition . Its high toxicity has drawn comparisons to strychnine and hydrocyanic acid, necessitating stringent handling protocols . This compound is sparingly soluble in water (4.0 × 10⁻² g/L at 20°C) and exhibits moderate environmental persistence, with residues detected in crops like apples during historical applications .
Properties
CAS No. |
2591-57-3 |
|---|---|
Molecular Formula |
C9H12NO5PS |
Molecular Weight |
277.24 g/mol |
IUPAC Name |
ethoxy-methoxy-(4-nitrophenoxy)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C9H12NO5PS/c1-3-14-16(17,13-2)15-9-6-4-8(5-7-9)10(11)12/h4-7H,3H2,1-2H3 |
InChI Key |
NABCJYMXPFVERX-UHFFFAOYSA-N |
SMILES |
CCOP(=S)(OC)OC1=CC=C(C=C1)[N+](=O)[O-] |
Canonical SMILES |
CCOP(=S)(OC)OC1=CC=C(C=C1)[N+](=O)[O-] |
Synonyms |
methylethylthiophos |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Organophosphate Compounds
Chemical and Toxicological Properties
The table below compares methylethylthiophos with structurally and functionally related organophosphates:
Key Findings
- Toxicity: this compound is significantly more toxic than malathion and diazinon but comparable to methyl parathion. Its acute toxicity arises from irreversible acetylcholinesterase inhibition, similar to other organophosphates .
- Environmental Persistence : this compound exhibits lower water solubility than phosmet and malathion, suggesting a propensity for bioaccumulation in lipid-rich environments .
- Analytical Detection : Gas chromatography with mass spectrometry (GC-MS) is the most reliable method for quantifying this compound in biological and environmental samples, achieving recovery rates of 85–89% in blood and 94–98% in peritoneal fluid .
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